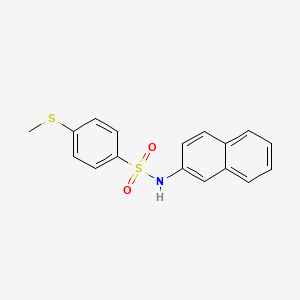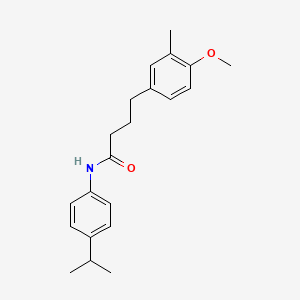
5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as CETT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CETT has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, studies have suggested that 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione may inhibit the growth of microorganisms by disrupting their cell membrane and cell wall. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a low toxicity profile and does not cause significant adverse effects on vital organs such as the liver and kidneys. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have antioxidant properties and may protect against oxidative stress. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also has a low toxicity profile and does not require special handling or storage conditions. However, 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations for lab experiments. It has limited solubility in water and may require the use of organic solvents. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione also has a short half-life and may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione research. Further studies are needed to fully understand the mechanism of action of 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential applications in various fields. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione may also be studied for its potential use in combination therapies with other drugs. Additionally, the development of new 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives with improved properties may be explored. Finally, studies may be conducted to investigate the potential use of 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in clinical trials for the treatment of various diseases.
Conclusion
In conclusion, 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives in various fields of scientific research.
Synthesemethoden
The synthesis of 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 2-chlorobenzaldehyde with 4-ethylbenzaldehyde and thiourea in the presence of a base catalyst. This reaction yields 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a yellow solid with a melting point of 192-194°C. The purity of 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have potential applications in various fields of scientific research. In the pharmaceutical industry, 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its antifungal, antibacterial, and antitumor properties. 5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been investigated for its potential use as a herbicide and insecticide.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-4-(4-ethylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-2-11-7-9-12(10-8-11)20-15(18-19-16(20)21)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQMONJQUCKKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-(4-ethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)

![8-{[2-(diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5721824.png)
![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5721833.png)

![4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]phenyl acetate](/img/structure/B5721852.png)
![3-cyclopropyl-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5721853.png)

![2',2',5,7-tetramethyltetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-pyran]-6-ol](/img/structure/B5721870.png)

![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5721897.png)

![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5721914.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)